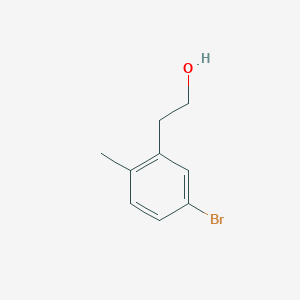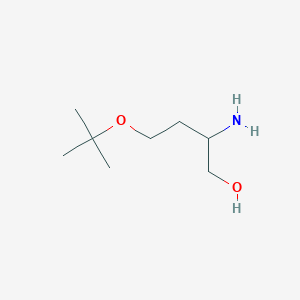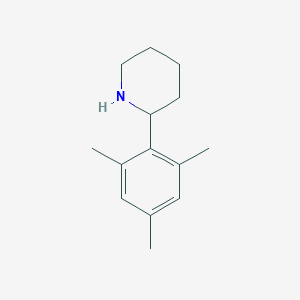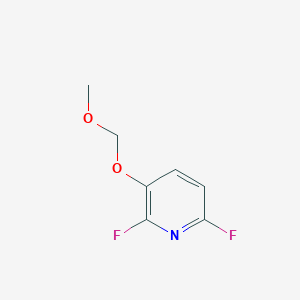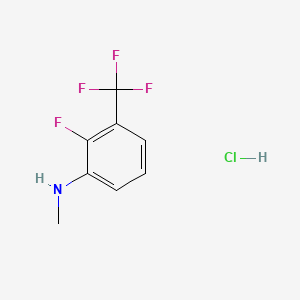
2-fluoro-N-methyl-3-(trifluoromethyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of trifluoromethyl-substituted anilines, which are often used in the synthesis of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves the nucleophilic substitution of a fluorine atom on a trifluoromethyl-substituted benzene ring. One common method is the reaction of 2-fluoro-3-(trifluoromethyl)aniline with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often used in the synthesis of more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like methyl iodide or benzyl chloride in the presence of a base (e.g., sodium hydroxide) are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom, used in the synthesis of analgesic compounds.
2-Fluoro-3-(trifluoromethyl)aniline: Similar structure but without the N-methyl group, used in various organic synthesis reactions.
Uniqueness
2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialty chemicals .
Eigenschaften
Molekularformel |
C8H8ClF4N |
|---|---|
Molekulargewicht |
229.60 g/mol |
IUPAC-Name |
2-fluoro-N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-6-4-2-3-5(7(6)9)8(10,11)12;/h2-4,13H,1H3;1H |
InChI-Schlüssel |
RZACVWOFXXVVTM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC(=C1F)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
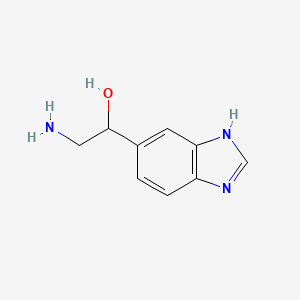
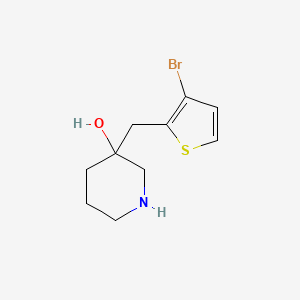
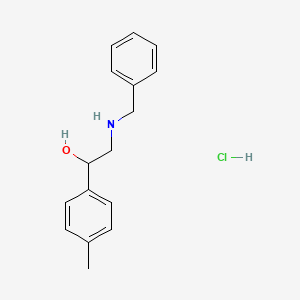
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
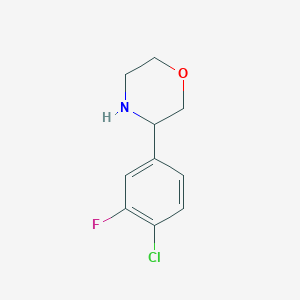
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)
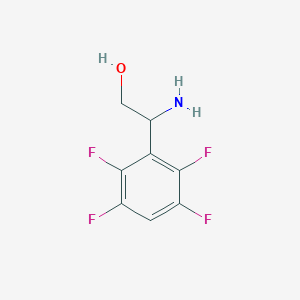
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
